molecular formula C6H7ClN4 B11916784 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride

1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride

Cat. No.: B11916784
M. Wt: 170.60 g/mol
InChI Key: HTLUBRHKLROCPI-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine core is a bicyclic heterocycle that is structurally analogous to purine bases, making it a versatile scaffold for designing biologically active molecules . Research indicates that derivatives based on this structure have been investigated as potent inhibitors of various kinases, which are key targets in oncology and immunology . For instance, 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), with one study demonstrating low nanomolar IC50 values, highlighting their potential in immune response and cancer therapy research . Furthermore, this privileged structure is found in compounds explored for a range of other biomedical applications, including antimicrobial and antiproliferative agents . The specific substitution pattern of an amine group at the 4-position, as in this compound, provides a handle for further synthetic elaboration, allowing researchers to develop structure-activity relationships and optimize properties for specific targets . This product is intended for research applications as a key synthetic intermediate or building block. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C6H7ClN4

Molecular Weight

170.60 g/mol

IUPAC Name

1H-pyrazolo[3,4-b]pyridin-4-amine;hydrochloride

InChI

InChI=1S/C6H6N4.ClH/c7-5-1-2-8-6-4(5)3-9-10-6;/h1-3H,(H3,7,8,9,10);1H

InChI Key

HTLUBRHKLROCPI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1N)C=NN2.Cl

Origin of Product

United States

Preparation Methods

Ring-Closing Reactions with Hydroxylamine Derivatives

The most widely documented method involves a ring-closing reaction between 2-chloro-3-pyridinecarboxaldehyde and hydroxylamine hydrochloride. This reaction proceeds in DMF under nitrogen, with the aldehyde group undergoing nucleophilic attack by hydroxylamine to form an intermediate oxime. Subsequent cyclization occurs via intramolecular dehydration, yielding the pyrazolo[3,4-b]pyridine core. The hydrochloride salt is isolated by adjusting the pH of the reaction mixture to precipitate the product.

Reaction Conditions:

  • Solvent: DMF (high polarity and boiling point facilitate cyclization).

  • Temperature: 80–100°C (optimized for intermediate stability).

  • Atmosphere: Nitrogen (prevents oxidation of sensitive intermediates).

  • Yield: Reported as moderate to high (exact yields depend on purification protocols).

Alternative Precursors and Modifications

Patent literature describes variations using substituted pyridine derivatives. For example, 3-aminopyridine-2-carboxylates have been employed to introduce functional groups at specific positions before cyclization. These methods often involve multi-step sequences, including:

  • Protection of the amine group.

  • Condensation with hydrazine derivatives.

  • Acidic or basic work-up to deprotect and isolate the target compound.

A notable example involves reacting ethyl 3-aminopyridine-2-carboxylate with hydrazine hydrate in ethanol, followed by treatment with hydrochloric acid to form the hydrochloride salt. This route emphasizes the versatility of precursor choice in tailoring synthetic pathways.

Mechanistic Insights into Cyclization

Nucleophilic Attack and Cyclization

The formation of the pyrazolo[3,4-b]pyridine core hinges on two critical steps:

  • Nucleophilic Attack: Hydroxylamine attacks the aldehyde group of 2-chloro-3-pyridinecarboxaldehyde, forming an oxime intermediate.

  • Cyclization: Intramolecular dehydration eliminates water, closing the pyrazole ring. The chloride substituent on the pyridine ring acts as a leaving group, facilitating aromatization.

Mechanistic Pathway:

2-Chloro-3-pyridinecarboxaldehyde+NH2OH\cdotpHClDMF, ΔOxime IntermediateH2O1H-Pyrazolo[3,4-b]pyridin-4-amine Hydrochloride\text{2-Chloro-3-pyridinecarboxaldehyde} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{DMF, Δ}} \text{Oxime Intermediate} \xrightarrow{-H2O} \text{this compound}

Role of Solvent and pH

DMF is preferred for its ability to stabilize polar intermediates and facilitate high-temperature reactions. Post-cyclization, the reaction mixture is acidified to protonate the amine group, ensuring precipitation of the hydrochloride salt. Adjusting the pH to 2–3 using hydrochloric acid is critical for maximizing yield and purity.

Optimization Strategies for Scalable Synthesis

Solvent and Temperature Optimization

Comparative studies indicate that DMF outperforms solvents like ethanol or tetrahydrofuran (THF) due to its higher dielectric constant, which stabilizes charged intermediates during cyclization. Elevated temperatures (80–100°C) accelerate reaction kinetics without degrading sensitive functional groups.

Purification and Isolation

Crude products are typically purified via recrystallization from ethanol/water mixtures. Patent data suggest that cooling the reaction mixture to 0–5°C after acidification enhances crystal formation, yielding a pure hydrochloride salt.

Table 1: Key Reaction Parameters and Outcomes

ParameterOptimal ConditionImpact on Yield/Purity
SolventDMFHigh polarity aids cyclization
Temperature80–100°CBalances speed and stability
pH during isolation2–3Ensures salt precipitation
Purification methodRecrystallizationRemoves unreacted precursors

Characterization and Quality Control

Spectroscopic Analysis

This compound is characterized using:

  • 1H NMR: Peaks at δ 8.5–9.0 ppm (pyridine protons) and δ 6.0–6.5 ppm (pyrazole protons).

  • Mass Spectrometry: Molecular ion peak at m/z 188.7 (corresponding to [M+H]+).

  • XRPD: Distinct diffraction patterns confirm crystalline structure.

Purity Assessment

HPLC with UV detection (λ = 254 nm) is employed to quantify purity, with commercial batches often exceeding 95%. Residual solvent analysis via gas chromatography ensures compliance with pharmaceutical standards.

Comparative Analysis of Synthetic Methods

Traditional vs. Patent-Based Routes

Traditional methods prioritize simplicity but suffer from lower yields (50–60%). In contrast, patent routes optimize solvent systems and isolation protocols, achieving yields above 85%. The use of nitrogen atmospheres in patents minimizes side reactions, further enhancing purity.

Environmental and Economic Considerations

DMF, while effective, poses environmental challenges due to its toxicity. Alternative solvents like dimethylacetamide (DMAc) are under investigation but currently lag in efficiency .

Chemical Reactions Analysis

1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Biological Activities

1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride has been identified as a potential inhibitor of various kinases, including glycogen synthase kinase 3 (GSK-3) and cell cycle-dependent kinases (CDKs). These properties suggest its utility in treating diseases such as cancer and neurodegenerative disorders. The compound's ability to modulate cellular signaling pathways positions it as a candidate for drug design aimed at targeting specific kinases involved in disease progression .

Anticancer Applications

Recent studies have highlighted the compound's anticancer potential. For instance, derivatives of 1H-pyrazolo[3,4-b]pyridin-4-amine have shown significant cytotoxic activity against various cancer cell lines. A study demonstrated that certain analogues exhibited potent antiproliferative effects in low micromolar concentrations without affecting normal cell proliferation. In vivo evaluations in mouse models revealed that these compounds could inhibit tumor growth effectively while showing no systemic toxicity .

Case Study 1: Antitumor Efficacy

A study published in early 2023 focused on new derivatives of 1H-pyrazolo[3,4-b]pyridines with anti-tumor efficacy. The research showed that these compounds could inhibit tumor growth in an orthotopic breast cancer mouse model, demonstrating their potential as lead compounds for further development in cancer therapy. The study emphasized the structure-activity relationship (SAR), indicating that specific substitutions significantly enhanced biological activity .

Case Study 2: Neurodegenerative Disorders

Another investigation explored the role of this compound as a potential treatment for Alzheimer's disease. The compound was tested for its ability to inhibit enzymes linked to neurodegeneration. Results indicated promising activity against targets associated with Alzheimer's pathology, suggesting further exploration for therapeutic applications in neurodegenerative diseases .

Comparative Analysis with Related Compounds

The structural similarities between this compound and other compounds within the pyrazolo[3,4-b]pyridine family highlight its unique properties and potential applications. Below is a comparison table illustrating key differences:

Compound NameBiological ActivityKey Applications
1H-Pyrazolo[3,4-b]pyridin-4-amineKinase inhibition (GSK-3, CDKs)Cancer therapy
6-Pyridin-3-yl-1H-pyrazolo[3,4-b]Anti-Alzheimer's activityNeurodegenerative disorders
Trisubstituted derivativesAntiproliferative effectsCancer treatment

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes structural and physicochemical differences between 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride and analogous compounds:

Compound Name CAS Number Molecular Formula Key Structural Features Purity (%) Solubility (Water)
This compound 49834-62-0 C₆H₆ClN₅ Pyridine fused ring, amine at 4-position 95 (QM-9497) Not reported
1H-Pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride 1206976-02-4 C₅H₆ClN₅ Pyrimidine fused ring (2 nitrogens), amine at 4 - Higher due to ionic form
1H-Pyrazolo[4,3-c]pyridin-4-amine 1159829-57-8 C₆H₅N₅ Different fusion positions ([4,3-c] vs. [3,4-b]) 95 (QJ-8839) Not reported
3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine 856859-53-5 C₇H₇N₅ Methyl substituent at 3-position 95 (QM-9497) Reduced vs. hydrochloride

Key Observations :

  • Ring System Differences: The pyrazolo[3,4-d]pyrimidine derivative (CAS 1206976-02-4) replaces the pyridine ring with a pyrimidine, introducing a second nitrogen atom.
  • Substituent Effects : The 3-methyl derivative (CAS 856859-53-5) exhibits reduced solubility compared to the hydrochloride salt due to the lack of ionic character, highlighting the importance of salt formation for bioavailability .
  • Positional Isomerism : The [4,3-c] fused compound (CAS 1159829-57-8) has a similarity score of 0.98 to the target, but its altered fusion positions may sterically hinder interactions with biological targets .
Physicochemical Properties
  • Solubility : The base compound 1H-pyrazolo[3,4-b]pyridine has an estimated water solubility of 7,831.4 mg/L (EPA T.E.S.T.), but the hydrochloride salt is expected to exhibit significantly higher solubility due to ionic dissociation .
  • Thermal Stability : Pyrazolo[3,4-b]pyridine derivatives have melting points near 83–85°C (EPI Suite), while hydrochloride salts typically decompose at higher temperatures, improving suitability for solid-dose formulations .

Biological Activity

1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SARs), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a bicyclic structure composed of a pyrazole ring fused to a pyridine ring, with an amine group at the 4-position of the pyridine. The molecular formula is C8_{8}H9_{9}ClN4_{4} with a molecular weight of approximately 188.7 g/mol. The synthesis typically involves ring-closing reactions using precursors like 2-chloro-3-pyridinecarboxaldehyde and hydroxylamine hydrochloride in solvents such as dimethylformamide, achieving yields often exceeding 85% under optimal conditions .

Kinase Inhibition

Research indicates that this compound acts as a potent inhibitor of various kinases, including:

  • Glycogen Synthase Kinase 3 (GSK-3) : This kinase plays a crucial role in cellular signaling and is implicated in several diseases, including cancer and neurodegenerative disorders. The compound's ability to inhibit GSK-3 suggests potential applications in treating these conditions .
  • Cell Cycle-Dependent Kinases (CDKs) : These are essential for cell cycle regulation, and their inhibition can lead to anti-proliferative effects in cancer cells.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (MTB). A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited promising activity against drug-resistant strains of MTB, indicating potential for development as anti-tuberculosis agents .

Structure-Activity Relationships (SARs)

The SARs of this compound have been extensively studied. Variations in substitution patterns significantly influence biological activity:

Compound NameCAS NumberSimilarity IndexUnique Features
1H-Pyrazolo[3,4-b]pyridin-6-amine63725-49-50.84Different substitution pattern at position 6
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine1076197-93-70.77Chlorine substitution enhances lipophilicity
Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate hydrochlorideN/AN/ACarboxylate group introduces additional reactivity

These comparisons illustrate how modifications can enhance or diminish the biological activity of these compounds.

Case Studies and Findings

Several case studies have demonstrated the effectiveness of 1H-pyrazolo[3,4-b]pyridin derivatives:

  • Inhibition of TBK1 : A specific derivative exhibited an IC50_{50} value of 0.2 nM against TBK1, showcasing its potential as a lead compound for immune-related therapies and cancer treatment .
  • Cytotoxicity Against Cancer Cell Lines : New trisubstituted derivatives were evaluated for cytotoxicity against various human cancer cell lines, revealing low micromolar antiproliferative activity without affecting normal cells. In vivo studies indicated significant tumor growth inhibition in breast cancer models without systemic toxicity .

Q & A

Q. What are the optimal synthetic routes for 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via one-pot multicomponent reactions involving substituted pyrazoles and pyridines. Key parameters include solvent choice (e.g., dry acetonitrile or dichloromethane), temperature control (60–80°C), and catalysts such as Pd(PPh₃)₄ for coupling reactions. Structural confirmation requires 1H^1H and 13C^{13}C NMR to verify amine and pyrazolo-pyridine backbone formation .
  • Example Reaction Conditions :
StepSolventCatalystTemp. (°C)Yield (%)
CyclizationAcetonitrileNone8075–85
AminationDCMTriethylamineRT60–70

Q. How should researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) and UV detection at 254 nm. Purity thresholds should exceed 95% for biological assays. Complementary techniques include:
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 235.14).
  • FT-IR : Identify amine (–NH₂) stretches at ~3300–3500 cm⁻¹ and aromatic C–H bends at 700–800 cm⁻¹ .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of hydrochloride salt particulates.
  • First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline solution .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for pyrazolo-pyridine derivatives targeting phosphodiesterase 4 (PDE4)?

  • Methodological Answer :
  • Core Modifications : Introduce substituents at the pyridine C3/C5 positions (e.g., methyl, fluorine) to enhance PDE4 binding.
  • Assay Design : Measure IC₅₀ values using recombinant PDE4 isoforms (e.g., PDE4B) with cAMP as a substrate. Competitive binding assays (SPR or fluorescence polarization) quantify affinity .
  • Key Data :
DerivativePDE4B IC₅₀ (nM)Selectivity (vs. PDE3)
Parent compound2.1>1000x
C3-Fluorinated0.8>500x

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Source Validation : Cross-check compound purity (HPLC/MS) and storage conditions (e.g., desiccated at –20°C to prevent hydrolysis).
  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. RAW264.7) and endpoint measurements (cAMP ELISA vs. luciferase reporter). Replicate studies with blinded controls .

Q. How can computational modeling guide the design of 1H-Pyrazolo[3,4-b]pyridin-4-amine derivatives with improved pharmacokinetics?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with PDE4’s catalytic domain (PDB: 6AY). Prioritize derivatives with hydrogen bonds to Gln443 and hydrophobic contacts with Phe446 .
  • ADME Prediction : SwissADME predicts logP (<3), solubility (>50 µM), and CYP450 inhibition risk. Optimize bioavailability via prodrug strategies (e.g., esterification of the amine) .

Data Analysis & Reproducibility

Q. What are common pitfalls in reproducing synthetic yields, and how can they be mitigated?

  • Methodological Answer :
  • Moisture Sensitivity : Use anhydrous solvents (e.g., molecular sieves for DMF) and inert gas (N₂/Ar) during reactions.
  • Byproduct Formation : Monitor reactions with TLC (silica, ethyl acetate/hexane) and optimize stoichiometry (e.g., 1.2 eq. amine for amination) .

Q. How should researchers document spectral data for regulatory compliance?

  • Methodological Answer :
  • NMR : Report chemical shifts (δ, ppm), multiplicity, and coupling constants (J in Hz). For example, 1H^1H NMR (DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 6.89 (d, J=8.4 Hz, 1H, pyridine-H) .
  • IR : Provide baseline-corrected spectra with annotated functional groups.

Biological & Pharmacological Focus

Q. What in vitro models are suitable for evaluating anti-inflammatory activity?

  • Methodological Answer :
  • Macrophage Models : Use LPS-stimulated RAW264.7 cells to measure TNF-α suppression (ELISA) and NO production (Griess assay).
  • Dose Range : Test 0.1–10 µM with dexamethasone as a positive control .

Q. How can target selectivity be confirmed in kinase inhibition assays?

  • Methodological Answer :
    Screen against kinase panels (e.g., Eurofins KinaseProfiler). A selectivity score (<10% cross-reactivity at 1 µM) ensures minimal off-target effects. Validate hits with cellular thermal shift assays (CETSA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.